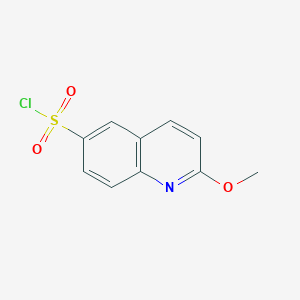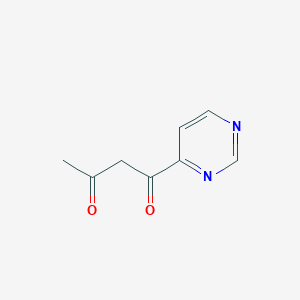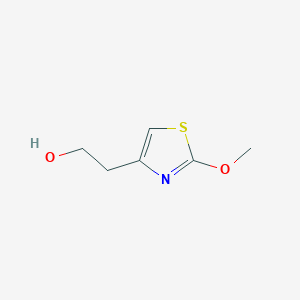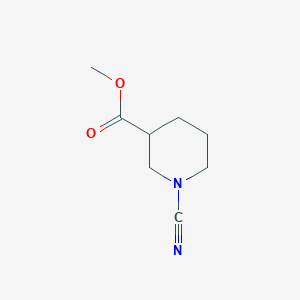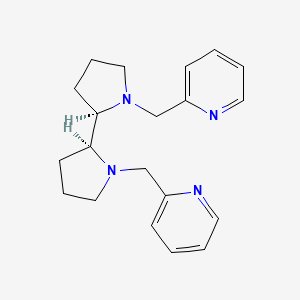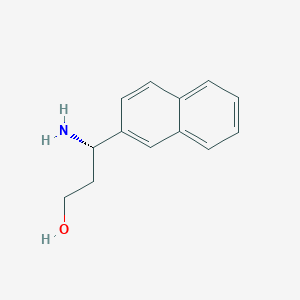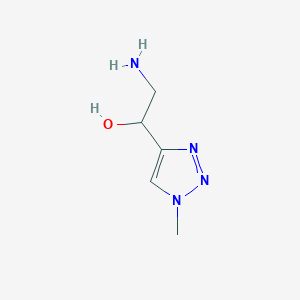
2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest due to its unique structure, which combines an amino group, a triazole ring, and an ethanol moiety. These structural features confer a range of chemical and biological properties, making it a valuable compound in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions usually include a copper(I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or a mixture of water and an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while substitution of the hydroxyl group can produce various ethers or esters.
科学研究应用
2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s ability to form stable complexes with metals makes it useful in bioinorganic chemistry and as a ligand in coordination chemistry.
Medicine: Its derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol exerts its effects is largely dependent on its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity. The amino and hydroxyl groups can also participate in various biochemical pathways, influencing the compound’s overall activity .
相似化合物的比较
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound without the amino and ethanol groups.
Uniqueness
2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to biomedical research.
属性
分子式 |
C5H10N4O |
|---|---|
分子量 |
142.16 g/mol |
IUPAC 名称 |
2-amino-1-(1-methyltriazol-4-yl)ethanol |
InChI |
InChI=1S/C5H10N4O/c1-9-3-4(7-8-9)5(10)2-6/h3,5,10H,2,6H2,1H3 |
InChI 键 |
FVMOJSCQALLTRG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=N1)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine](/img/structure/B13070199.png)
